molecular formula C12H14N4O2 B1659429 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] CAS No. 65078-41-3

1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE]

Cat. No.: B1659429
CAS No.: 65078-41-3
M. Wt: 246.27 g/mol
InChI Key: XAWQGIHZVWHWJX-UHFFFAOYSA-N
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Description

1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. The compound’s structure includes a pyrazolone ring substituted with a methoxyphenyl diazenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure includes the following steps:

    Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethyl-1H-pyrazol-3-one under basic conditions to form the azo compound.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The azo group (N=N) can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a dye in textiles, plastics, and other materials due to its stability and colorfastness.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-[(4-Methoxyphenyl)diazenyl]phenol
  • 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol

Comparison: 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] is unique due to the presence of the pyrazolone ring, which imparts distinct chemical properties compared to other azo compounds. The pyrazolone ring enhances the compound’s stability and reactivity, making it suitable for a wider range of applications. In contrast, similar compounds like 4-[(4-Methoxyphenyl)diazenyl]phenol lack the pyrazolone ring and thus have different chemical behaviors and applications .

Properties

CAS No.

65078-41-3

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-2,5-dimethyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H14N4O2/c1-8-11(12(17)16(2)15-8)14-13-9-4-6-10(18-3)7-5-9/h4-7,15H,1-3H3

InChI Key

XAWQGIHZVWHWJX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C)N=NC2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C(=O)N(N1)C)N=NC2=CC=C(C=C2)OC

65078-41-3

Origin of Product

United States

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